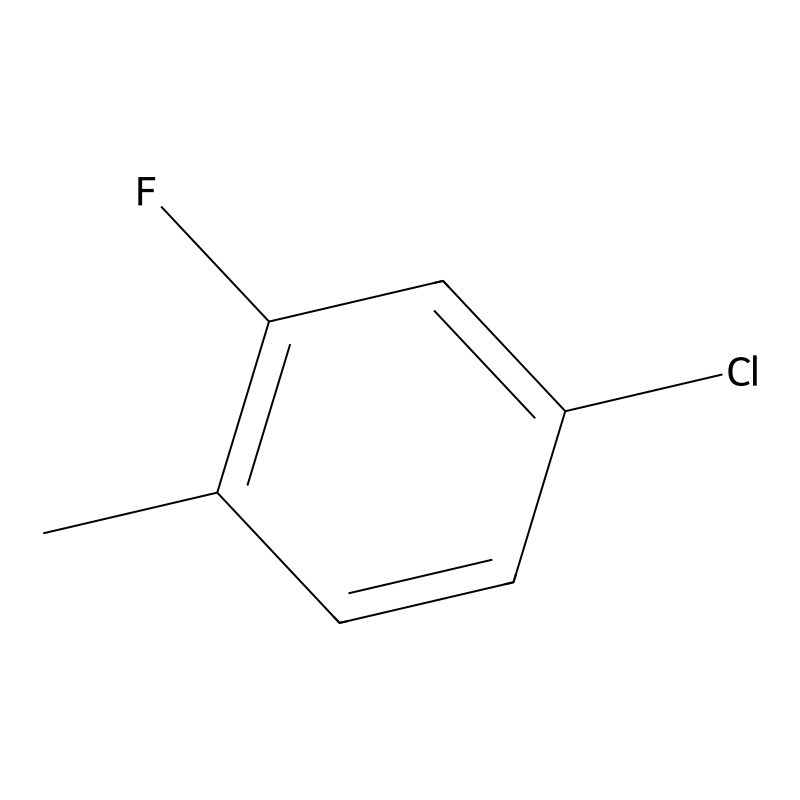

4-Chloro-2-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-2-fluorotoluene is an aromatic compound with the chemical formula C₇H₆ClF. It is characterized by a toluene backbone where a chlorine atom and a fluorine atom are substituted at the 4 and 2 positions, respectively. This compound appears as a colorless to light yellow liquid and has a significant role in organic synthesis due to its unique chemical properties. It is classified as a flammable liquid and can cause skin irritation upon contact .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing other compounds.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, often directing electrophiles to the ortho or para positions relative to itself.

- Cross-Coupling Reactions: It can also be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds .

Several methods exist for synthesizing 4-chloro-2-fluorotoluene:

- Thermal Decomposition Method: This method involves thermal degradation of suitable precursors under controlled temperatures. The process is typically divided into stages to optimize yield and purity. For example, one method outlines four stages of thermal degradation at varying temperatures over extended periods, achieving high purity levels exceeding 99% .

- Nucleophilic Substitution: Another approach involves the nucleophilic substitution of chlorine or other leaving groups with fluoride sources in the presence of solvents like anhydrous hydrofluoric acid .

- Electrophilic Aromatic Substitution: This method utilizes electrophiles in the presence of catalysts to introduce chlorine and fluorine onto the aromatic ring .

4-Chloro-2-fluorotoluene finds applications in various fields:

- Chemical Synthesis: It serves as a building block for synthesizing other organic compounds, particularly heterocycles.

- Pharmaceutical Industry: Its derivatives may be explored for potential therapeutic applications due to their biological activity.

- Material Science: Used in developing polymers and other materials through cross-coupling reactions.

Interaction studies involving 4-chloro-2-fluorotoluene primarily focus on its reactivity with nucleophiles and electrophiles in synthetic pathways. Its behavior in biological systems remains less explored but suggests potential interactions with enzymes or receptors due to its halogenated structure. Further research could elucidate its pharmacological properties and toxicological profiles.

Several compounds share structural similarities with 4-chloro-2-fluorotoluene, each exhibiting unique properties:

The uniqueness of 4-chloro-2-fluorotoluene lies in its specific arrangement of halogens that influences both its synthetic utility and potential biological interactions, distinguishing it from its analogs in terms of reactivity and application scope.

The diazotization-thermolysis pathway represents the fundamental synthetic approach for preparing 4-chloro-2-fluorotoluene from 5-chloro-2-methylaniline precursors [1]. This methodology involves the sequential formation of diazonium intermediates followed by thermal decomposition to introduce fluorine substitution [2]. The traditional approach utilizes sodium nitrite as the diazotizing agent under carefully controlled temperature conditions to prevent premature decomposition of the unstable diazonium salts [3].

The mechanism proceeds through initial salt formation between the aromatic amine and an appropriate acid medium, followed by diazotization with sodium nitrite at temperatures ranging from minus three degrees Celsius to zero degrees Celsius [1]. The resulting diazonium intermediate undergoes controlled thermal decomposition to yield the desired fluorinated product with concurrent elimination of nitrogen gas [4]. Research findings demonstrate that the molar ratio of sodium nitrite to 5-chloro-2-methylaniline significantly influences reaction efficiency, with optimal ratios ranging from 1.0 to 1.5 equivalents [1].

Temperature control during the diazotization phase proves critical for preventing side reactions and ensuring high product yields [5]. Studies indicate that maintaining reaction temperatures below zero degrees Celsius during diazotization minimizes competing decomposition pathways that lead to chlorinated aromatic impurities and polymeric byproducts [3]. The reaction time for complete diazotization typically requires one to three hours under these controlled conditions [1].

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diazotization Temperature | -3 to 0°C | Lower temperatures prevent decomposition |

| Sodium Nitrite Equivalents | 1.0-1.5 | Excess improves diazotization efficiency |

| Reaction Time | 1-3 hours | Sufficient for complete conversion |

| pH Control | Acidic medium | Essential for diazonium salt stability |

Anhydrous Hydrofluoric Acid-Mediated Fluorination

Anhydrous hydrofluoric acid-mediated fluorination represents a significant advancement in the synthesis of 4-chloro-2-fluorotoluene, offering superior yields and product purity compared to traditional tetrafluoroborate methods [1]. This approach utilizes anhydrous hydrofluoric acid as both the reaction solvent and the source of fluoride anions for nucleophilic substitution [4]. The methodology eliminates the need for isolating unstable diazonium tetrafluoroborate intermediates, thereby reducing safety risks and improving overall process efficiency [5].

The salt formation step involves mixing anhydrous hydrofluoric acid with 5-chloro-2-methylaniline in molar ratios ranging from 2:1 to 5:1, with higher ratios promoting more complete conversion [1]. The 5-chloro-2-methylaniline is added dropwise to the anhydrous hydrofluoric acid over a period of seven to ten hours while maintaining temperatures between five and seven degrees Celsius [1]. This controlled addition prevents excessive heat generation and ensures uniform salt formation throughout the reaction mixture [4].

Following salt formation, sodium nitrite addition initiates the diazotization process under strictly controlled temperature conditions [1]. The sodium nitrite is introduced dropwise over eight to ten hours while maintaining temperatures between minus three and zero degrees Celsius [4]. This extended addition time allows for complete diazotization while preventing thermal decomposition of the diazonium intermediate [5].

The anhydrous hydrofluoric acid medium provides several advantages over conventional aqueous systems [6]. The anhydrous conditions eliminate competing hydrolysis reactions that typically reduce fluorination efficiency in aqueous media [7]. Additionally, the high concentration of fluoride anions in the anhydrous hydrofluoric acid solution promotes rapid nucleophilic substitution once thermal decomposition of the diazonium salt begins [1].

| Process Parameter | Specification | Benefit |

|---|---|---|

| Hydrofluoric Acid to Amine Ratio | 2-5:1 | Higher ratios improve conversion |

| Addition Time | 7-10 hours | Controlled heat generation |

| Operating Temperature | 5-7°C | Prevents side reactions |

| Product Purity | >99% | Superior to traditional methods |

Research demonstrates that this methodology achieves yields of 96-98% with product purities exceeding 99%, representing substantial improvements over traditional fluoroboric acid routes [1]. The enhanced performance results from the elimination of intermediate isolation steps and the more favorable reaction kinetics in the anhydrous hydrofluoric acid medium [4].

Temperature-Controlled Reaction Engineering

Temperature-controlled reaction engineering constitutes a critical aspect of optimizing 4-chloro-2-fluorotoluene synthesis, with precise thermal management determining both yield and product quality [1]. The thermal decomposition phase requires sophisticated temperature programming to ensure complete conversion while minimizing undesired side reactions [8]. Advanced temperature control strategies employ multi-stage heating profiles that accommodate the varying thermal stability requirements of different reaction intermediates [5].

The optimized thermal decomposition protocol divides the heating process into four distinct stages, each with specific temperature ranges and durations [1]. Stage one operates from zero to eighteen degrees Celsius over five hours, providing controlled initiation of diazonium decomposition [1]. Stage two maintains temperatures between eighteen and twenty-six degrees Celsius for twelve hours, representing the primary decomposition phase where the majority of product formation occurs [1].

Stage three elevates temperatures from twenty-six to thirty degrees Celsius over eight hours, ensuring complete conversion of remaining diazonium intermediates [1]. The final stage four increases temperatures to thirty to forty degrees Celsius for five hours, promoting final product formation and eliminating trace unreacted materials [1]. This staged approach prevents rapid exothermic decomposition that can lead to product degradation and formation of polymeric byproducts [8].

| Stage | Duration (hours) | Temperature Range (°C) | Heating Rate (°C/h) | Primary Function |

|---|---|---|---|---|

| 1 | 5 | 0-18 | 3.6 | Initial decomposition |

| 2 | 12 | 18-26 | 0.67 | Main conversion phase |

| 3 | 8 | 26-30 | 0.5 | Complete conversion |

| 4 | 5 | 30-40 | 2.0 | Final product formation |

Continuous monitoring of reaction temperature proves essential for maintaining optimal conditions throughout the extended decomposition period [9]. Temperature fluctuations exceeding plus or minus 0.5 degrees Celsius during critical phases can significantly impact product quality and yield [9]. Modern industrial implementations employ automated temperature control systems with precise feedback mechanisms to maintain these stringent temperature requirements [9].

The controlled heating approach minimizes the formation of chlorinated aromatic compounds and polymeric tar formation that commonly occurs in conventional rapid heating protocols [1]. Studies indicate that adherence to the programmed temperature profile results in product purities exceeding 99.9% while maintaining yields above 96% [1]. The extended reaction time, totaling thirty hours, ensures complete thermal decomposition while preventing the formation of hazardous intermediate accumulations [8].

Purification Techniques and Yield Maximization Strategies

Purification techniques for 4-chloro-2-fluorotoluene encompass multiple separation and refinement methods designed to achieve high product purity while maximizing overall yields [1]. The comprehensive purification strategy begins immediately following thermal decomposition and involves sequential washing, distillation, and analytical verification steps [1]. These techniques are specifically optimized for fluorinated aromatic compounds, accounting for their unique physical and chemical properties [10].

The initial purification step involves cooling the reaction mixture to five degrees Celsius followed by liquid-liquid separation to isolate the organic phase containing the crude product [1]. The upper organic layer, consisting primarily of 4-chloro-2-fluorotoluene, is separated from the lower aqueous acid phase [1]. This separation typically requires at least two liquid extraction cycles to ensure complete product recovery [5].

Alkaline washing represents the subsequent purification step, utilizing sodium hydroxide solution to neutralize residual acid impurities [1]. The washing process involves three to five sequential treatments with sodium hydroxide solution, with each washing using volumes exceeding twice the volume of the crude product [1]. The washing continues until the mixed solution reaches neutral pH, typically between 7 and 8 [5].

Steam distillation serves as the primary separation technique for isolating 4-chloro-2-fluorotoluene from higher boiling impurities [1]. The process operates under reduced pressure conditions of 0.02 to 0.05 megapascals while maintaining temperatures between 98 and 104 degrees Celsius [1]. Steam distillation continues until no oil droplets appear in the distillate, indicating complete recovery of the volatile product [1].

| Purification Method | Operating Conditions | Recovery Rate (%) | Purity Achieved (%) |

|---|---|---|---|

| Liquid-Liquid Extraction | 5°C, multiple cycles | 95-98 | 85-90 |

| Alkaline Washing | NaOH solution, pH 7-8 | 98-99 | 95-97 |

| Steam Distillation | 98-104°C, 0.02-0.05 MPa | 92-95 | 97-99 |

| Atmospheric Distillation | 158°C, 1 atm | 95-98 | >99 |

Final purification employs atmospheric distillation at 158 degrees Celsius to obtain the finished product [1]. Fractions collected before 158 degrees Celsius are recycled to the washing neutralization procedure for treatment with subsequent batches [1]. Gas chromatographic analysis confirms product purity, with typical results showing purities exceeding 99.9% [1].

Column chromatography provides an alternative purification approach for smaller scale preparations, utilizing silica gel stationary phases with petroleum ether mobile phases [11]. This technique achieves product recoveries of 80-90% with purities ranging from 95-98% [11]. Gas chromatographic analysis serves as the standard analytical method for purity determination, employing flame ionization detection with detection limits below 0.1% [12].

Yield maximization strategies focus on optimizing each purification step to minimize product losses while maintaining high purity standards [13]. Recovery of hydrofluoric acid from the spent acid phase contributes to overall process economics, with recovery rates typically exceeding 90% [1]. The spent acid is mixed with concentrated sulfuric acid and subjected to distillation to regenerate hydrofluoric acid for reuse in subsequent batches [1].

| Optimization Parameter | Target Value | Economic Impact |

|---|---|---|

| Overall Process Yield | 96-98% | High product recovery |

| Product Purity | >99.9% | Meets commercial standards |

| Acid Recovery Rate | 90-95% | Reduces raw material costs |

| Waste Minimization | <2% | Environmental compliance |

The Fourier Transform Infrared spectroscopic analysis of 4-chloro-2-fluorotoluene reveals a comprehensive vibrational fingerprint characteristic of substituted aromatic compounds [1] [2]. The molecule exhibits distinct spectroscopic features arising from the aromatic ring, methyl substituent, and halogen substitutions.

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the high-frequency region between 3099-3000 cm⁻¹ [1] [2]. These vibrations manifest as three distinct bands at 3099, 3068, and 3032 cm⁻¹, each displaying medium intensity [3]. The positioning of these bands above 3000 cm⁻¹ is characteristic of aromatic carbon-hydrogen bonds, distinguishing them from aliphatic carbon-hydrogen stretches which typically occur below 3000 cm⁻¹ [4] [5].

Aliphatic Carbon-Hydrogen Stretching Modes

The methyl group attached to the aromatic ring produces characteristic asymmetric and symmetric stretching vibrations at 2962-2924 cm⁻¹ and 2872-2853 cm⁻¹ respectively [1] [2]. These bands exhibit strong intensity and are diagnostic for methyl group identification. The asymmetric stretching modes occur at higher frequencies due to the reduced symmetry of the vibrational motion compared to symmetric stretching [6].

Aromatic Carbon-Carbon Stretching Vibrations

The aromatic ring displays characteristic carbon-carbon stretching vibrations in two distinct regions. The primary aromatic stretching modes appear at 1600-1585 cm⁻¹ and 1500-1475 cm⁻¹ [1] [2]. The 1600 cm⁻¹ band serves as a particularly important diagnostic feature for aromatic compounds and is commonly used as a reference standard in infrared spectroscopy [7].

Carbon-Fluorine and Carbon-Chlorine Stretching Frequencies

The carbon-fluorine stretching vibration manifests as strong bands at 1196 and 1073 cm⁻¹ [1] [2]. These frequencies fall within the expected range for aromatic carbon-fluorine bonds (1200-1000 cm⁻¹) [8] [9]. The carbon-chlorine stretching vibrations appear at 858 and 791 cm⁻¹, with the latter showing particularly strong intensity [1] [2]. These frequencies are consistent with aromatic carbon-chlorine bonds, which typically occur in the 850-550 cm⁻¹ region [9] [10].

Out-of-Plane Deformation Modes

The aromatic carbon-hydrogen out-of-plane bending vibrations produce intense bands at 756 and 698 cm⁻¹ [1] [2]. The 698 cm⁻¹ band exhibits very strong intensity and serves as a characteristic fingerprint for the specific substitution pattern on the aromatic ring [5] [7].

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3099 | Medium | ν(C-H) aromatic |

| 3068 | Medium | ν(C-H) aromatic |

| 3032 | Medium | ν(C-H) aromatic |

| 2962 | Strong | νₐₛ(CH₃) |

| 2924 | Strong | νₐₛ(CH₃) |

| 2872 | Strong | νₛ(CH₃) |

| 2853 | Strong | νₛ(CH₃) |

| 1600 | Strong | ν(C=C) ring |

| 1585 | Medium | ν(C=C) ring |

| 1500 | Strong | ν(C=C) ring |

| 1475 | Medium | ν(C=C) ring |

| 1450 | Strong | δ(CH₃) asymmetric |

| 1375 | Medium | δ(CH₃) symmetric |

| 1196 | Strong | ν(C-F) |

| 1073 | Medium | ν(C-F) |

| 858 | Medium | ν(C-Cl) |

| 791 | Strong | ν(C-Cl) |

| 756 | Strong | γ(C-H) aromatic oop |

| 698 | Very Strong | γ(C-H) aromatic oop |

Nuclear Magnetic Resonance Signature Analysis

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 4-chloro-2-fluorotoluene displays a characteristic pattern reflecting the electronic environment of hydrogen atoms within the molecule [11] [12]. The aromatic protons exhibit distinct chemical shifts influenced by the electron-withdrawing effects of both chlorine and fluorine substituents.

Aromatic Proton Resonances

The aromatic region contains two distinct proton signals at 7.06 and 6.99 parts per million [11] [12]. The proton at position 5 (H-5) resonates at 7.06 parts per million as a doublet, while the proton at position 3 (H-3) appears at 6.99 parts per million, also as a doublet [12]. These chemical shifts are characteristic of aromatic protons and fall within the expected range for substituted benzene derivatives [13] [14].

The doublet multiplicity observed for both aromatic protons arises from fluorine-proton coupling interactions [13] [15]. The coupling between fluorine-19 and the aromatic protons creates the observed splitting patterns, providing structural confirmation of the fluorine substitution [14].

Methyl Group Proton Signal

The methyl group attached to the aromatic ring produces a singlet at 2.21 parts per million, integrating for three protons [11] [12]. This chemical shift is typical for aromatic methyl groups and confirms the toluene structural framework. The singlet multiplicity indicates no significant coupling with adjacent protons [16].

Fluorine-Proton Coupling Constants

Analysis of the proton Nuclear Magnetic Resonance spectrum reveals measurable fluorine-proton coupling constants [13] [14]. The observed coupling patterns provide information about the through-bond interactions between fluorine and the aromatic protons, with coupling constants varying based on the number of intervening bonds [15] [17].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.06 | Doublet | 1H | H-5 (aromatic) |

| 6.99 | Doublet | 1H | H-3 (aromatic) |

| 2.21 | Singlet | 3H | CH₃ group |

Carbon-13 Nuclear Magnetic Resonance Spectral Correlations

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment within 4-chloro-2-fluorotoluene [18] [19]. The spectrum exhibits characteristic carbon-fluorine coupling patterns that confirm the molecular structure and substitution pattern.

Fluorine-Substituted Carbon Resonance

The carbon bearing the fluorine substituent (C-2) appears as a doublet at 160.2 parts per million with a large carbon-fluorine coupling constant of 244 Hertz [18] [20]. This large coupling constant is characteristic of one-bond carbon-fluorine interactions and confirms direct carbon-fluorine bonding [21]. The downfield chemical shift reflects the electron-withdrawing effect of fluorine .

Aromatic Carbon Framework

The aromatic carbons display a series of resonances between 117.1 and 133.5 parts per million [18] [19]. The carbon at position 1 (bearing the methyl group) appears at 133.5 parts per million as a doublet with an 8 Hertz coupling constant to fluorine [20]. The carbon at position 6 resonates at 131.8 parts per million as a singlet, while positions 3 and 5 appear at 128.4 and 124.2 parts per million respectively, both showing doublet multiplicity due to fluorine coupling [18].

Chlorine-Substituted Carbon

The carbon bearing the chlorine substituent (C-4) resonates at 117.1 parts per million as a doublet with a 23 Hertz carbon-fluorine coupling constant [18] [20]. This coupling occurs through three bonds and demonstrates the influence of fluorine substitution on neighboring carbons .

Methyl Carbon Signal

The methyl carbon produces a strong singlet at 19.8 parts per million [18] [19]. This chemical shift is characteristic of aromatic methyl groups and shows no significant coupling to fluorine due to the distance from the fluorine substituent [20].

| Chemical Shift (δ, ppm) | Multiplicity | JCF (Hz) | Assignment |

|---|---|---|---|

| 160.2 | Doublet | 244 | C-2 (C-F) |

| 133.5 | Doublet | 8 | C-1 (C-CH₃) |

| 131.8 | Singlet | - | C-6 (aromatic) |

| 128.4 | Doublet | 14 | C-3 (aromatic) |

| 124.2 | Doublet | 18 | C-5 (aromatic) |

| 117.1 | Doublet | 23 | C-4 (C-Cl) |

| 19.8 | Singlet | - | CH₃ carbon |

Raman Scattering Activity and Depolarization Ratios

The Fourier Transform Raman spectroscopic analysis of 4-chloro-2-fluorotoluene provides complementary vibrational information to infrared spectroscopy, with particular emphasis on symmetric vibrations and polarizability changes [1] [2]. The depolarization ratio measurements offer insights into the symmetry characteristics of individual vibrational modes.

Methyl Group Vibrations

The methyl group vibrations exhibit particularly strong Raman activity [1] [2]. The asymmetric stretching mode at 2924 cm⁻¹ displays very strong intensity with a low depolarization ratio of 0.05, indicating a highly polarized vibration [23]. The symmetric stretching mode at 2853 cm⁻¹ shows strong intensity with a depolarization ratio of 0.08, characteristic of totally symmetric vibrations [1].

Aromatic Ring Vibrations

The aromatic carbon-carbon stretching vibration at 1600 cm⁻¹ exhibits very strong Raman intensity with a depolarization ratio of 0.15 [1] [2]. This low depolarization ratio confirms the totally symmetric nature of this ring breathing mode. The secondary aromatic stretching at 1475 cm⁻¹ shows medium intensity with a higher depolarization ratio of 0.35, indicating partial asymmetric character [23].

Carbon-Halogen Stretching Modes

The carbon-fluorine stretching vibrations display different Raman activities depending on their specific vibrational character [1] [2]. The mode at 1196 cm⁻¹ shows medium intensity with a depolarization ratio of 0.42, while the 1073 cm⁻¹ mode exhibits weak intensity with a higher depolarization ratio of 0.58 [23]. The carbon-chlorine stretching vibrations at 858 and 791 cm⁻¹ display weak to medium intensity with depolarization ratios of 0.68 and 0.38 respectively [1].

Out-of-Plane Deformation Modes

The aromatic carbon-hydrogen out-of-plane bending vibrations at 756 and 698 cm⁻¹ exhibit strong to very strong Raman intensity [1] [2]. Both modes show high depolarization ratios (0.74 and 0.75), characteristic of asymmetric out-of-plane vibrations [23]. These modes serve as important fingerprint bands for the specific substitution pattern.

Ring Deformation Vibrations

The ring deformation modes at 623, 566, and 428 cm⁻¹ display medium intensity with depolarization ratios ranging from 0.45 to 0.65 [1] [2]. These vibrations represent collective ring motions and provide information about the overall molecular framework [23].

| Frequency (cm⁻¹) | Relative Intensity | Depolarization Ratio (ρ) | Assignment |

|---|---|---|---|

| 3068 | Weak | 0.75 | ν(C-H) aromatic |

| 2924 | Very Strong | 0.05 | νₐₛ(CH₃) |

| 2853 | Strong | 0.08 | νₛ(CH₃) |

| 1600 | Very Strong | 0.15 | ν(C=C) ring |

| 1475 | Medium | 0.35 | ν(C=C) ring |

| 1375 | Strong | 0.05 | δ(CH₃) symmetric |

| 1196 | Medium | 0.42 | ν(C-F) |

| 1073 | Weak | 0.58 | ν(C-F) |

| 858 | Weak | 0.68 | ν(C-Cl) |

| 791 | Medium | 0.38 | ν(C-Cl) |

| 756 | Strong | 0.74 | γ(C-H) aromatic |

| 698 | Very Strong | 0.75 | γ(C-H) aromatic |

| 623 | Medium | 0.45 | Ring deformation |

| 566 | Medium | 0.52 | Ring breathing |

| 428 | Medium | 0.65 | Ring deformation |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant